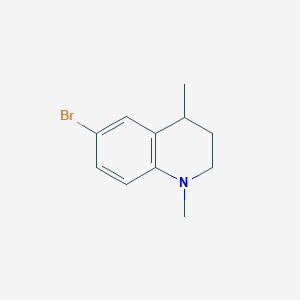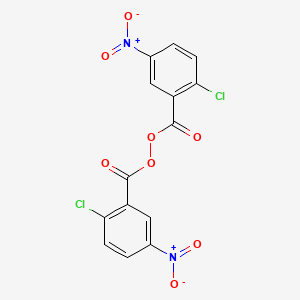
4,6-Dichloro-5-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methylnicotinonitrile typically involves the chlorination of 4-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{N}_2 + 2\text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2 + 2\text{HCl} + \text{SO}_2 ]
Industrial Production Methods: For large-scale production, the process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the chlorination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-5-methylnicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine (Et3N) is commonly used as a base in these reactions.
Reduction: Reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Reactions are performed in aqueous or alcoholic solutions under reflux conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines.
Reduction: The major product is 4,6-dichloro-5-methylpyridin-2-amine.
Oxidation: The major product is 4,6-dichloro-5-methylpyridine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-methylnicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. The chlorine atoms and nitrile group allow it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with nucleophilic sites on proteins and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Comparison: 4,6-Dichloro-5-methylnicotinonitrile is unique due to the position of its substituents, which influence its reactivity and interaction with other molecules.
Eigenschaften
Molekularformel |
C7H4Cl2N2 |
|---|---|
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
4,6-dichloro-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-6(8)5(2-10)3-11-7(4)9/h3H,1H3 |
InChI-Schlüssel |
UNQPBYGYWFFDJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CN=C1Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-|E2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}palladium(4+) tetrachloride](/img/structure/B13667330.png)







![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

